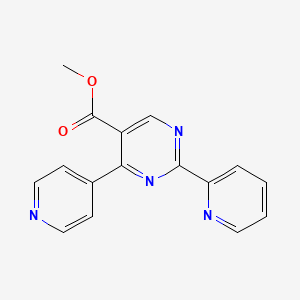
Zirconium naphthenate
概要
説明
Zirconium naphthenate is a compound with the molecular formula C44H28O8Zr and a molecular weight of 775.921 . It is used in various applications, including as an additive in ceramics, lubricants, and paints .
Synthesis Analysis
The synthesis of zirconium-based compounds involves various methods, including hydrothermal, solvothermal, sol–gel, microwave, solution combustion, and co-precipitation methods . A greener approach employs bacteria, fungus, and plant parts for the preparation of zirconia nanoparticles .Molecular Structure Analysis
The molecular structure of this compound consists of zirconium atoms bonded to naphthenate ions . The structure of zirconium-based compounds can be analyzed using techniques such as single-crystal X-ray diffraction, synchrotron high-resolution powder X-ray diffraction, and electron-probe micro-analysis .Chemical Reactions Analysis
Zirconium-based compounds, including this compound, can undergo various chemical reactions. For instance, zirconium reacts with mandelic acid in acidic aqueous solution to form zirconium mandelate . The reaction between zirconium salts and mandelic acid in acidic aqueous solution is rapid and produces a white crystalline solid .Physical And Chemical Properties Analysis
Zirconium is a refractory metal with a high melting point . It is less reactive than typical metals but more reactive than less typical metals . Zirconium and its compounds, including this compound, have unique physicochemical properties that account for their application in various fields .科学的研究の応用
Spectrophotometric Determination Zirconium(IV) has been studied for its use in spectrophotometric determination. It involves a liquid-liquid extraction process where zirconium in nitric-acid solution is extracted into TOPO-benzophenone, yielding an intense red color useful for analytical purposes (Shigetomi & Kojima, 1981).
Environmental Impact and Soil Interaction Research has explored the environmental implications of zirconium's use in chemical and nuclear industries. Studies on agricultural soils demonstrated zirconium's rapid and strong retention in soil and its low uptake by plants, suggesting environmental persistence and interactions with soil characteristics (Ferrand et al., 2006).
Catalysis in Industrial Processes Zirconium compounds are integral in developing catalysts for industrial processes, such as isomerization of light naphtha. The catalysts containing zirconium show enhanced stability and effectiveness in converting hydrocarbons, indicating significant industrial applications (Kimura, 2003).
Analysis in Chemical Preparations The determination of zirconium in zirconium naphthenate and similar chemical preparations has been a topic of research. This involves titrimetric methods for precise and rapid determination, critical in quality control and formulation of chemical products (Hirn & Lucchesi, 1959).
Photocatalytic Applications Zirconium-based materials have been studied for their photocatalytic properties. They are used in the oxidation of organic compounds like naphthalenes, showcasing potential for environmental cleaning and industrial applications (Monaci & Ginestra, 1996).
Applications in Nanotechnology Zirconium(IV)-modified nanocomposites have been developed for use as efficient, selective, and reusable nanocatalysts. These nanocatalysts show promise in various chemical reactions due to their unique structural and magnetic properties (Sharma, Monga, & Puri, 2013).
Use in Medical and Biomedical Applications Zirconium compounds, including those derived from this compound, have potential applications in biomedical fields. This includes the development of bio-compatible coatings and materials for medical implants and devices, given zirconium's biocompatibility (Oh et al., 2002).
Safety and Hazards
将来の方向性
Zirconia-based nanomaterials, including zirconium naphthenate, have found numerous applications in various fields, such as nanocatalysts, nanosensors, adsorbents, etc . Their exceptional biomedical applications in dentistry and drug delivery, and interesting biological properties, viz. anti-microbial, antioxidant, and anti-cancer activity, have further motivated researchers to explore their physico-chemical properties using different synthetic pathways .
作用機序
Target of Action
Zirconium naphthenate is primarily used in the coating industry as a drying agent . The primary targets of this compound are the coating materials where it helps to produce consistent and uniform coatings . With its excellent thermal conductivity, this compound can maintain a stable temperature during the sputtering process, which helps to ensure that the resulting film is free from defects and of high quality .
Mode of Action
This compound interacts with its targets by facilitating the drying process of coatings . It does this by maintaining a stable temperature during the sputtering process, ensuring the resulting film is free from defects and of high quality . This interaction results in a faster drying process and a more uniform and consistent coating .
Biochemical Pathways
It plays a crucial role in the chemical process of drying coatings . By maintaining a stable temperature during the sputtering process, it ensures the consistency and uniformity of the coatings .
Pharmacokinetics
Its impact on bioavailability is more relevant in the context of its application in coatings, where it helps to ensure the uniform distribution and adherence of the coating material .
Result of Action
The molecular and cellular effects of this compound’s action are most evident in its application in coatings. The interaction of this compound with coating materials results in a faster drying process and a more uniform and consistent coating . This leads to coatings that are free from defects and of high quality .
Action Environment
The action, efficacy, and stability of this compound can be influenced by environmental factors. For instance, the presence of other metals in the environment can affect the performance of this compound . Additionally, the temperature and humidity of the environment can also impact the drying process facilitated by this compound .
特性
IUPAC Name |
naphthalene-1-carboxylic acid;zirconium | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/4C11H8O2.Zr/c4*12-11(13)10-7-3-5-8-4-1-2-6-9(8)10;/h4*1-7H,(H,12,13); | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IPWHFHKSGYXXLG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC=C2C(=O)O.C1=CC=C2C(=C1)C=CC=C2C(=O)O.C1=CC=C2C(=C1)C=CC=C2C(=O)O.C1=CC=C2C(=C1)C=CC=C2C(=O)O.[Zr] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C44H32O8Zr | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
779.9 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
72854-21-8 | |
| Record name | Naphthenic acids, zirconium salts | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Naphthenic acids, zirconium salts | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.069.927 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



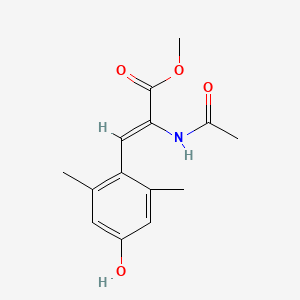
![[2-Methyl-2-(propan-2-yl)cyclopropyl]methanol](/img/structure/B1430300.png)
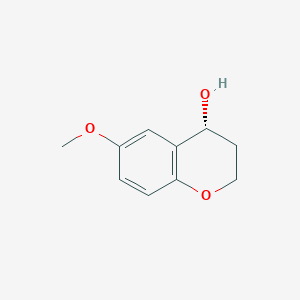
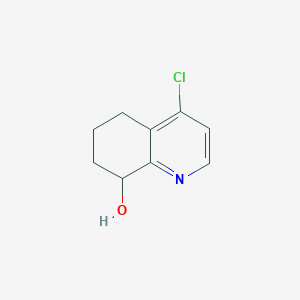


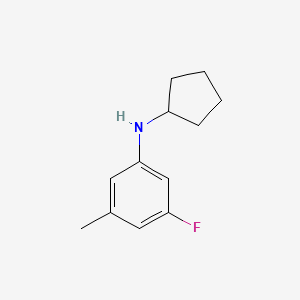


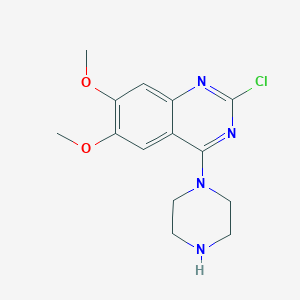
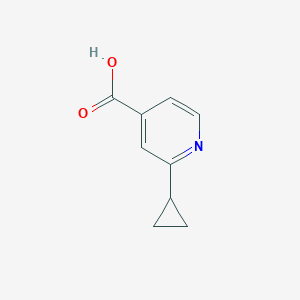
![N-[3-(3-Methyl-isothiazol-5-yl)-phenyl]-acetamide](/img/structure/B1430314.png)
